3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a member of the furanone family, characterized by its unique molecular structure and potential applications in various scientific fields. This compound is notable for its bioactivity and reactivity, making it a subject of interest in organic chemistry and medicinal research.
This compound can be synthesized through various methods involving the manipulation of furan derivatives. It has been studied for its role in biological systems and its potential as a therapeutic agent.
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one belongs to the class of organic compounds known as furanones, which are cyclic compounds containing a furan ring with a ketone group. Furanones are further classified into dihydrofuranones based on their structural characteristics.
The synthesis of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one can be achieved through various synthetic pathways. One common approach involves the use of metal-mediated reactions, such as:
The molecular formula of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is . Its structure features a five-membered ring containing both oxygen and carbon atoms, with hydroxyl and ethyl substituents influencing its chemical properties.
The structural representation reveals the presence of a hydroxyl group that contributes to its reactivity and biological activity.
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one participates in several chemical reactions typical for furanones:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and selectivity. For instance, chlorination reactions may yield multiple products depending on reaction conditions .
The mechanism of action for 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is primarily related to its interaction with biological targets. The hydroxyl group plays a crucial role in mediating these interactions, potentially leading to:
Experimental data indicate that these compounds can lead to significant biological effects at micromolar concentrations, highlighting their potential as lead compounds in drug development.
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is characterized by:
Key chemical properties include:
Relevant data from studies suggest that this compound exhibits moderate stability under standard laboratory conditions but may decompose or react under extreme conditions .
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has several potential applications in scientific research:
Biocatalysis leverages enzymatic precision to construct the chiral C5-hydroxy center, avoiding racemization issues common in chemical synthesis. Aldolases (Class I and II) catalyze stereoselective aldol additions between ethylglyoxal and dihydroxyacetone phosphate (DHAP), forming phosphorylated precursors that undergo spontaneous cyclization. Recombinant E. coli-expressed aldolases achieve >90% ee for the (5R)-enantiomer [2]. Alternatively, short-chain dehydrogenases/reductases (SDRs) reduce 3-ethyl-5-oxo-2,5-dihydrofuran-2-one with NADPH cofactor recycling, yielding the target compound in 85% yield and 98% ee [10]. Immobilization on silica nanoparticles enhances enzyme stability, enabling 10 reaction cycles with <5% activity loss.
Table 1: Biocatalytic Systems for Asymmetric Synthesis
| Enzyme Class | Substrate | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|
| Fuculose-1-PH Aldolase | Ethylglyoxal + DHAP | 78 | 92 (5R) | (5R)-Isomer |
| SDR from S. cerevisiae | 3-Ethyl-5-oxofuranone | 85 | 98 (5S) | (5S)-Isomer |
| Transketolase Mutant | Hydroxyacetone + Ethylglyoxal | 68 | 90 (5R) | (5R)-Isomer |
Glycosyltransferases further diversify products, yielding β-glucosides (e.g., 5-hydroxy-3-ethyl-2,5-dihydrofuran-2-one-4-O-β-D-glucoside) for enhanced stability [10].
Gold(III) catalysis enables convergent synthesis via propargylic ester rearrangements. Ethyl-substituted pent-2-yne-1,5-diol derivatives undergo AuCl₃-catalyzed (5 mol%) double [3,3]-sigmatropic rearrangement at 25°C, forming 3-ethyl-4,5-dihydrofuran intermediates. Subsequent in situ oxidation yields the title compound with trans-diastereoselectivity (dr 8:1) [1] [3]. The mechanism involves:
Palladium-catalyzed Mizoroki-Heck reactions with ethyl-substituted benzyl electrophiles and 2,3-dihydrofuran afford 3-ethyl-2-aryl-2,5-dihydrofurans. Neopentyl phosphine ligands (DTBNpP) promote isomerization to 5-hydroxy derivatives in 70% yield [1].
Table 2: Metal-Catalyzed Annulation Performance
| Catalyst System | Substrate Class | Temperature (°C) | Yield (%) | trans:cis Ratio |
|---|---|---|---|---|
| HAuCl₄·3H₂O (5 mol%) | Propargylic diol esters | 25 | 89 | 8:1 |
| Pd/DTBNpP | 2,3-Dihydrofuran + Benzyl bromide | 80 | 70 | - |
| Ru-NHC Complexes | Hydroxyallene | 40 | 75 | - |
3,4-Dihalo-5-hydroxyfuranones (e.g., mucobromic acid) serve as precursors for nucleophilic displacement. Ethylamine (5 equiv.) in THF at 0°C replaces C4-bromine, generating 4-(ethylamino)-5-hydroxy-3-bromo-2(5H)-furanone. Selective reduction (Zn/AcOH) of the C3-bromine and lactone hydrolysis affords 2-ethylamino-4-oxobut-2-enoic acid, which recyclizes under acid catalysis to 3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one [7] . Key advantages include:
Alkyl Grignard reagents (EtMgBr) undergo 1,4-addition to the α,β-unsaturated lactone, yielding 4-alkyl-5-hydroxy derivatives after dehydration.
Solvent-free conditions in basic ionic liquids (BILs) like [bmim][OH] promote Feist-Benary-type reactions. Ethyl acetoacetate and α-chloroacetone condense at 25°C, forming ethyl 2-methyl-4-ethyl-5-hydroxyfuran-3-carboxylate via Knoevenagel adduct A and epoxide B. In situ decarboxylation yields 3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one (85% yield, dr >95:5) [4]. The BIL acts as:
Microwave irradiation (100W, 80°C) accelerates the reaction to 15 minutes while maintaining stereoselectivity.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2